

M3541 (Berzosertib): A Technical Guide to its Impact on Cell Cycle Checkpoints

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Compound of Interest		
Compound Name:	M3541	
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Executive Summary

M3541, also known as berzosertib (formerly M6620, VX-970), is a potent and selective first-inclass inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, particularly in response to replication stress. By inhibiting ATR, berzosertib abrogates these checkpoints, leading to the accumulation of DNA damage and subsequent cell death, a mechanism known as synthetic lethality, which is particularly effective in cancer cells with pre-existing DDR defects. This technical guide provides an in-depth overview of the mechanism of action of M3541, focusing on its impact on the ATR-CHK1 signaling axis and downstream effectors that govern cell cycle progression. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the ATR-CHK1 Pathway

Berzosertib exerts its effects by directly inhibiting the kinase activity of ATR. In response to single-stranded DNA (ssDNA) regions, which form at stalled replication forks or during the processing of DNA damage, ATR is activated and phosphorylates a multitude of downstream



substrates to initiate a signaling cascade. A primary and crucial substrate of ATR is the checkpoint kinase 1 (CHK1).

ATR-mediated phosphorylation of CHK1 on serine 345 (Ser345) is a key event that activates CHK1.[1][2] Activated CHK1, in turn, phosphorylates a range of downstream targets to enforce cell cycle arrest, allowing time for DNA repair. One of the most critical downstream effectors of CHK1 is the cell division cycle 25 (CDC25) family of phosphatases (CDC25A, CDC25B, and CDC25C).

Activated CHK1 phosphorylates CDC25A, targeting it for ubiquitination and subsequent proteasomal degradation.[3] The degradation of CDC25A prevents the dephosphorylation and activation of cyclin-dependent kinase 2 (CDK2), a key driver of the G1/S and intra-S phase checkpoints. Similarly, CHK1 can phosphorylate and inhibit CDC25B and CDC25C, which are essential for the activation of CDK1/Cyclin B1 and the G2/M transition.[4][5]

By inhibiting ATR, berzosertib prevents the phosphorylation and activation of CHK1. This leads to the stabilization and continued activity of CDC25 phosphatases, resulting in the premature activation of CDKs. The consequence is the abrogation of the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event termed mitotic catastrophe.[6]

Quantitative Data on M3541 (Berzosertib) Activity

The following tables summarize key quantitative data regarding the inhibitory activity of berzosertib and its effects on cell cycle distribution.

Parameter	Value	Cell Line/System	Reference
ATR Kinase Inhibition (Ki)	<0.2 nM	Biochemical Assay	[4]
Cellular ATR Inhibition (IC50)	19 nM	HT29 cells	[6]
Selectivity over other PIKKs	>100-fold vs. ATM and DNA-PK	Biochemical Assays	[7]



Table 1: Inhibitory Potency and Selectivity of Berzosertib. This table highlights the high potency and selectivity of berzosertib for ATR, which is crucial for its targeted therapeutic effect.

Cell Line	Treatment	% G1 Phase	% S Phase	% G2/M Phase	Reference
MiaPaCa-2	Vehicle	N/A	N/A	N/A	[6]
Berzosertib (80 nM)	Increased	N/A	N/A	[6]	
X-Ray Treatment (XRT)	N/A	N/A	Enriched	[6]	
Berzosertib (80 nM) + XRT	N/A	N/A	Abrogated	[6]	
PSN-1	Vehicle	N/A	N/A	N/A	[6]
Berzosertib (80 nM)	Increased	N/A	N/A	[6]	_
X-Ray Treatment (XRT)	N/A	N/A	Enriched	[6]	_
Berzosertib (80 nM) + XRT	N/A	N/A	Abrogated	[6]	

Table 2: Effect of Berzosertib on Cell Cycle Distribution. This table illustrates the impact of berzosertib on cell cycle progression, particularly its ability to abrogate the G2/M arrest induced by DNA damaging agents. Note: "N/A" indicates that the specific percentage was not provided in the cited source, but the qualitative effect was described.

Key Experimental Protocols Western Blotting for Phospho-CHK1 (Ser345)



Objective: To assess the inhibition of ATR activity by measuring the phosphorylation status of its direct downstream target, CHK1, at Ser345.

Methodology:

- Cell Lysis:
 - Culture cells to the desired confluency and treat with berzosertib and/or a DNA damaging agent (e.g., hydroxyurea, cisplatin).
 - Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer)
 supplemented with protease and phosphatase inhibitors.
 - Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
 - Determine protein concentration using a standard assay (e.g., BCA assay).[1]
- SDS-PAGE and Western Blotting:
 - Denature protein lysates by boiling in Laemmli sample buffer.
 - Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.



- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1][2]
- For loading control, probe the same membrane with an antibody against total CHK1 or a housekeeping protein like GAPDH or β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with berzosertib.

Methodology:

- · Cell Preparation and Fixation:
 - Plate cells and treat with berzosertib, alone or in combination with other agents, for the desired duration.
 - Harvest cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.
 - Incubate the cells at -20°C for at least 2 hours (or overnight).[1]
- Staining and Analysis:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI) or DAPI, and RNase A to prevent staining of double-stranded RNA.
 - Incubate in the dark at room temperature for 30 minutes.
 - Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.



 Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[1]

Immunofluorescence for yH2AX

Objective: To visualize and quantify DNA double-strand breaks (DSBs) as a marker of DNA damage accumulation following ATR inhibition.

Methodology:

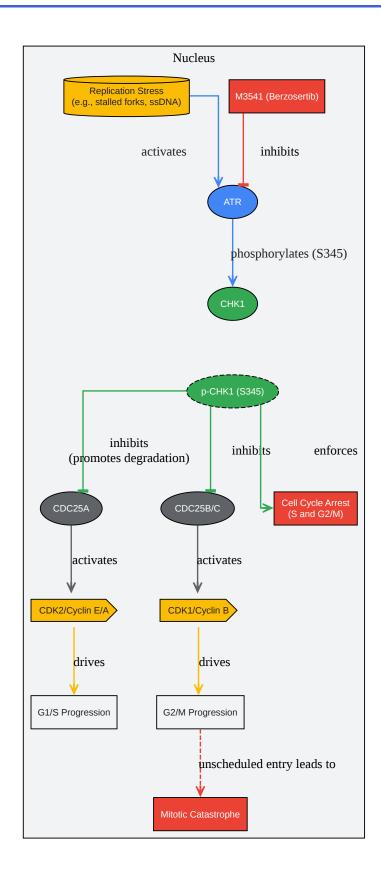
- · Cell Seeding and Treatment:
 - Seed cells on coverslips in a multi-well plate and allow them to adhere.
 - Treat cells with berzosertib and/or a DNA damaging agent.
- Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[8][9]
- Blocking and Staining:
 - Wash three times with PBS.
 - Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour at room temperature.
 - Incubate with a primary antibody against γH2AX (phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
 - Wash three times with PBST.



- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Wash three times with PBST.
- · Mounting and Imaging:
 - Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
 - Image the cells using a fluorescence or confocal microscope.
 - Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[8][9]

Visualizing the Impact of M3541 (Berzosertib) Signaling Pathway Diagram



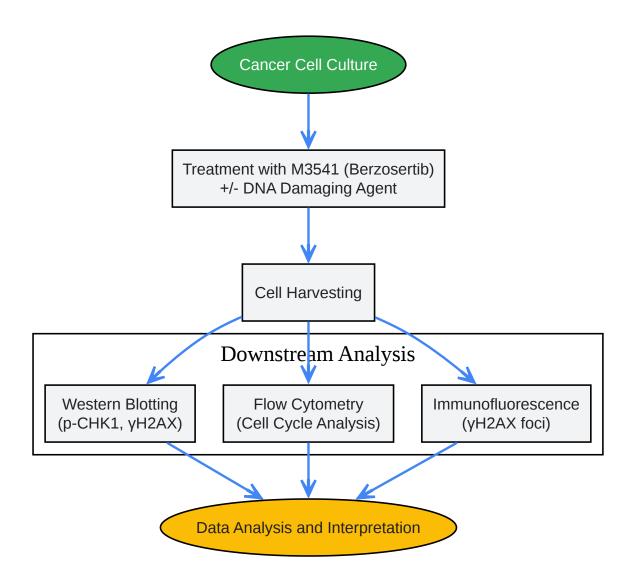


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Caption: ATR-CHK1 signaling pathway and its inhibition by M3541 (berzosertib).



Experimental Workflow Diagram



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Caption: Workflow for assessing M3541's impact on cell cycle checkpoints.

Conclusion

M3541 (berzosertib) is a highly specific inhibitor of ATR kinase that effectively disrupts the ATR-CHK1 signaling pathway, a cornerstone of the cellular response to replication stress. By preventing CHK1 activation, berzosertib abrogates critical cell cycle checkpoints, leading to uncontrolled mitotic entry in the presence of DNA damage and ultimately, cell death. This mechanism of action provides a strong rationale for its clinical development, particularly in combination with DNA damaging agents and in tumors with inherent defects in other DNA damage response pathways. The experimental protocols and data presented in this guide offer a framework for the continued investigation and understanding of M3541's role in cancer therapy.

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